molecular formula C10H13NSe B1202705 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine CAS No. 173026-17-0

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

Cat. No. B1202705
M. Wt: 226.19 g/mol
InChI Key: FXRYWOJYVGJZLE-UHFFFAOYSA-N
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Description

An organoselenium drug previously studied by Oxis International in Phase-II clinical trials for ulcerative colitis patients. Some indications of efficacy were demonstrated. BXT-51072 has enthusiastic endorsement for treatment in cardiovascular indications, primarily because of its ability to mimic the function of glutathione peroxidase.

Scientific Research Applications

Antihypertensive Activity

  • Synthesis and Antihypertensive Activity : A study by Evans et al. (1984) found that certain substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which share structural similarities with 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, exhibited significant antihypertensive activity in hypertensive rats. These compounds were synthesized using a method involving cyclization of propargyl ethers, demonstrating direct vasodilator effects comparable to hydralazine and nifedipine.

Myorelaxant and Vascular Activity

  • Synthesis and Pharmacological Activity on Rat Uterus and Aorta : Khelili et al. (2012) explored N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, finding them to have strong myorelaxant activity on rat uterus without significant inhibitory effects on insulin secretion or vascular myogenic activity. This suggests potential applications in uterine smooth muscle relaxation (Khelili et al., 2012).

Anti-Oxidant and Anti-Bacterial Activities

  • Anti-Oxidant and Anti-Bacterial N'-Arylmethylidene Acetohydrazides : A study by Ahmad et al. (2010) synthesized a series of N'-arylmethylidene acetohydrazides derived from 3,4-Dimethyl-2,4-dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide. These compounds displayed potential anti-oxidant and anti-bacterial properties, hinting at broader applications in treating oxidative stress and bacterial infections (Ahmad et al., 2010).

Synthesis and Characterization for Potential Drug Development

  • Synthesis and Characterization for Drug Development : Research by Etsè et al. (2021) involved the synthesis and characterization of a new 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide. This compound's properties were analyzed for potential drug development, focusing on its interaction with AMPA receptors, suggesting potential applications in neurological disorders.

Potassium Channel Activators

  • Potassium Channel Activators : A study by Bergmann et al. (1990) synthesized and tested a series of 6-substituted analogues of 4-heterocyclyloxychromenes, which are structurally related to 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, for antihypertensive activity. These compounds were found to have high and long-lasting activities, highlighting their potential as potassium channel activators.

properties

CAS RN

173026-17-0

Product Name

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

Molecular Formula

C10H13NSe

Molecular Weight

226.19 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine

InChI

InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3

InChI Key

FXRYWOJYVGJZLE-UHFFFAOYSA-N

SMILES

CC1(CN[Se]C2=CC=CC=C21)C

Canonical SMILES

CC1(CN[Se]C2=CC=CC=C21)C

Other CAS RN

173026-17-0

synonyms

BXT 51072
BXT-51072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 2
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 3
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 4
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 5
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 6
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

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